

An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal

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Compound of Interest

Compound Name: 3,6-Di-o-acetyl-d-glucal

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Abstract

3,6-Di-O-acetyl-D-glucal is a partially protected derivative of D-glucal, a key building block in carbohydrate chemistry. Its strategic placement of acetyl groups allows for selective chemical modifications at other positions, making it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. This technical guide provides a comprehensive overview of **3,6-Di-O-acetyl-D-glucal**, focusing on its synthesis, and known characterization data. While extensive quantitative data for this specific isomer is limited in publicly available literature, this guide compiles the most relevant information to support research and development efforts in carbohydrate-based drug discovery.

Introduction

Glycoscience is a rapidly expanding field with profound implications for drug development, materials science, and molecular biology. Glycals, cyclic enol ether derivatives of sugars, are versatile synthons for the preparation of a wide array of carbohydrate-based molecules, including oligosaccharides, glycosides, and various C-nucleosides. The strategic protection and deprotection of hydroxyl groups on the glycal scaffold are paramount for achieving regioselective synthesis. **3,6-Di-O-acetyl-D-glucal**, with its acetylated primary and C-3 hydroxyl groups, presents a unique pattern of reactivity, rendering the C-4 hydroxyl group available for further functionalization. This guide will delve into the synthetic pathways to access this specific isomer and present the available analytical data.

Physicochemical Properties

Detailed physicochemical and spectral data for **3,6-di-O-acetyl-D-glucal** are not extensively reported in peer-reviewed literature. The majority of available data pertains to the more common starting material, 3,4,6-tri-O-acetyl-D-glucal. However, based on the synthesis described in patent literature, some analytical information has been derived.

Table 1: Physicochemical and Spectral Data of **3,6-Di-O-acetyl-D-glucal** and its Precursor

Property	3,6-Di-O-acetyl-D-glucal	3,4,6-Tri-O-acetyl-D-glucal
Molecular Formula	C ₁₀ H ₁₄ O ₆	C ₁₂ H ₁₆ O ₇
Molecular Weight	230.21 g/mol	272.25 g/mol
Appearance	Not specified in detail	White crystalline powder
Melting Point	Not available	53-55 °C
Optical Rotation	Not available	[α] ²⁵ / _D -12° (c=2 in ethanol)
¹ H-NMR (CDCl ₃ , δ)	6.43 (dd, J=6.3, 1.2 Hz, 1H), 5.37 (m, J=4.7 Hz, 1H), 4.65 (ddd, J=3.8, 1.7 Hz, 1H), 4.30 (m, 1H), 4.15-4.32 (m, 2H), 4.15 (m, 1H), 2.41 (bs, 1H), 2.08-2.06 (2s, 6H)[1]	~6.49 (d, 1H), ~5.3-5.4 (m, 1H), ~5.25 (m, 1H), ~4.85 (m, 1H), ~4.2-4.4 (m, 2H), ~2.0-2.1 (m, 9H)
¹³ C-NMR	Not available	Not available in detail
Infrared (IR)	Not available	Not available in detail
Mass Spectrometry	Not available	Not available in detail

Synthesis of 3,6-Di-O-acetyl-D-glucal

The primary synthetic route to **3,6-di-O-acetyl-D-glucal** involves a two-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. This process consists of a regioselective enzymatic deacetylation followed by a base-catalyzed intramolecular acyl migration.

Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from the process described in patent WO2008081270A2[1].

Step 1: Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal to 3,4-Di-O-acetyl-D-glucal

- **Reaction Setup:** Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.
- **pH Adjustment:** Adjust and maintain the pH of the solution at 4.0.
- **Enzyme Addition:** Add 1 gram of *Candida Rugosa* lipase immobilized on octyl-agarose gel.
- **Incubation:** Stir the solution mechanically at room temperature.
- **Monitoring:** Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.
- **Completion:** The reaction is typically complete after 4 hours, achieving 100% conversion of the substrate to 3,4-di-O-acetyl-D-glucal.
- **Enzyme Removal:** Remove the immobilized enzyme by filtration.

Step 2: Base-Catalyzed C-4 to C-6 Acyl Migration

- **pH Adjustment:** Take the filtrate containing 3,4-di-O-acetyl-D-glucal and adjust the pH to a range of 8.0 to 9.5. A pH of 8.6 to 9.0 is advantageous[1].
- **Reaction Conditions:** Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours[1]. This induces a selective C-4 to C-6 acyl migration, yielding **3,6-di-O-acetyl-D-glucal**.
- **Work-up:**
 - Acidify the solution to a pH between 3 and 5 to stop the migration.
 - Remove the organic solvent (acetonitrile) under reduced pressure.
 - Extract the aqueous solution with ethyl acetate.

- Combine the organic extracts and evaporate the solvent under reduced pressure.
- Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1/1 v/v) to obtain pure **3,6-di-O-acetyl-D-glucal**. A global yield of up to 90% has been reported for this process^[1].

Synthesis Workflow



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Caption: Chemo-enzymatic synthesis of **3,6-di-O-acetyl-D-glucal**.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for **3,6-di-O-acetyl-D-glucal** are not well-documented, its structural features suggest its utility as a key intermediate in the synthesis of various biologically active molecules. The free hydroxyl group at the C-4 position provides a handle for the introduction of various functionalities or for glycosylation reactions.

Potential applications include:

- Synthesis of Novel Glycosides: The free C-4 hydroxyl can act as a glycosyl acceptor, allowing for the formation of disaccharides and oligosaccharides with unique linkages. These complex carbohydrates can be designed to interact with specific biological targets.
- Preparation of Deoxy Sugars: The glucal double bond can be functionalized to introduce different substituents or to be reduced, leading to the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many natural products with pharmacological properties.
- Scaffold for Combinatorial Chemistry: The selective protection offered by the two acetyl groups allows for the systematic modification of the D-glucal core, enabling the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

3,6-Di-O-acetyl-D-glucal is a valuable, albeit under-characterized, intermediate in carbohydrate synthesis. The chemo-enzymatic route from the readily available 3,4,6-tri-O-acetyl-D-glucal provides an efficient pathway for its preparation. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential in the synthesis of novel therapeutic agents. The strategic availability of the C-4 hydroxyl group makes it a promising building block for the development of complex and biologically active glycoconjugates. This guide serves as a foundational resource for researchers looking to utilize this versatile synthon in their synthetic endeavors.

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References

- 1. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
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